Cas no 2090877-89-5 (2-chloro-N-cyclohexyl-N-methylbutanamide)
2-chloro-N-cyclohexyl-N-methylbutanamide Chemical and Physical Properties
Names and Identifiers
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- AKOS026712849
- F1907-8506
- 2090877-89-5
- 2-chloro-N-cyclohexyl-N-methylbutanamide
- Butanamide, 2-chloro-N-cyclohexyl-N-methyl-
-
- Inchi: 1S/C11H20ClNO/c1-3-10(12)11(14)13(2)9-7-5-4-6-8-9/h9-10H,3-8H2,1-2H3
- InChI Key: SRHHIAQZOQFOGQ-UHFFFAOYSA-N
- SMILES: ClC(CC)C(N(C)C1CCCCC1)=O
Computed Properties
- Exact Mass: 217.1233420g/mol
- Monoisotopic Mass: 217.1233420g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- Density: 1.04±0.1 g/cm3(Predicted)
- Boiling Point: 310.7±21.0 °C(Predicted)
- pka: -1.00±0.20(Predicted)
2-chloro-N-cyclohexyl-N-methylbutanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C198346-100mg |
2-Chloro-N-cyclohexyl-N-methylbutanamide |
2090877-89-5 | 100mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C198346-500mg |
2-Chloro-N-cyclohexyl-N-methylbutanamide |
2090877-89-5 | 500mg |
$ 365.00 | 2022-04-01 | ||
| TRC | C198346-1g |
2-Chloro-N-cyclohexyl-N-methylbutanamide |
2090877-89-5 | 1g |
$ 570.00 | 2022-04-01 | ||
| Life Chemicals | F1907-8506-0.25g |
2-chloro-N-cyclohexyl-N-methylbutanamide |
2090877-89-5 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
| Life Chemicals | F1907-8506-0.5g |
2-chloro-N-cyclohexyl-N-methylbutanamide |
2090877-89-5 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
| Life Chemicals | F1907-8506-1g |
2-chloro-N-cyclohexyl-N-methylbutanamide |
2090877-89-5 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
| Life Chemicals | F1907-8506-2.5g |
2-chloro-N-cyclohexyl-N-methylbutanamide |
2090877-89-5 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
| Life Chemicals | F1907-8506-5g |
2-chloro-N-cyclohexyl-N-methylbutanamide |
2090877-89-5 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
| Life Chemicals | F1907-8506-10g |
2-chloro-N-cyclohexyl-N-methylbutanamide |
2090877-89-5 | 95%+ | 10g |
$3034.0 | 2023-09-07 |
2-chloro-N-cyclohexyl-N-methylbutanamide Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 2-chloro-N-cyclohexyl-N-methylbutanamide
2-Chloro-N-Cyclohexyl-N-Methylbutanamide (CAS No. 2090877-89-5): A Comprehensive Overview
The compound 2-chloro-N-cyclohexyl-N-methylbutanamide (CAS No. 2090877-89-5) is a significant molecule in the field of organic chemistry, particularly within the realm of amide derivatives. This compound has garnered attention due to its unique structural properties and potential applications in various industries, including pharmaceuticals, agrochemicals, and materials science. The chlorine atom at the second position of the butanamide chain introduces distinct electronic and steric effects, which play a pivotal role in its chemical reactivity and biological activity.
Recent studies have highlighted the importance of N-cyclohexyl-N-methyl substituents in modulating the physical and chemical properties of amides. These groups enhance the molecule's lipophilicity, making it more suitable for applications requiring enhanced solubility in organic solvents. Moreover, the cyclohexyl group contributes to the compound's stability by providing a rigid framework that prevents unwanted conformational changes. This structural integrity is crucial for maintaining the compound's functionality in diverse environments.
One of the most promising areas of research involving 2-chloro-N-cyclohexyl-N-methylbutanamide is its potential as a precursor in drug development. The compound's ability to act as a versatile building block has been exploited in the synthesis of bioactive molecules with therapeutic potential. For instance, researchers have explored its role in creating analogs with anti-inflammatory and analgesic properties. The chlorine atom at the second position serves as an excellent leaving group, facilitating nucleophilic substitutions that are essential in many synthetic pathways.
Another notable application of this compound lies in its use as a catalyst or ligand in asymmetric synthesis. The cyclohexyl group provides a chiral environment that can be leveraged to induce enantioselectivity in reactions. This property has been instrumental in advancing methodologies for producing enantiopure compounds, which are critical in pharmaceutical manufacturing. Recent advancements in catalytic asymmetric synthesis have further underscored the utility of this compound as a key intermediate.
In addition to its synthetic applications, 2-chloro-N-cyclohexyl-N-methylbutanamide has shown promise in materials science. Its unique combination of electronic and steric properties makes it an attractive candidate for designing advanced polymers and coatings. Researchers have investigated its role as a monomer in polymerization reactions, where it contributes to the formation of materials with tailored mechanical and thermal properties.
The synthesis of 2-chloro-N-cyclohexyl-N-methylbutanamide involves a multi-step process that typically begins with the preparation of the corresponding acid chloride intermediate. The subsequent reaction with cyclohexylamine and methylamine yields the final product through a nucleophilic acyl substitution mechanism. Recent optimizations in this synthesis pathway have focused on improving yield and purity while minimizing environmental impact.
From an environmental standpoint, understanding the degradation pathways of 2-chloro-N-cyclohexyl-N-methylbutanamide is crucial for assessing its ecological footprint. Studies have shown that under specific conditions, such as exposure to UV light or microbial activity, the compound undergoes hydrolysis to produce less complex byproducts. These findings are essential for developing sustainable practices that ensure minimal environmental impact during its production and use.
In conclusion, 2-chloro-N-cyclohexyl-N-methylbutanamide (CAS No. 2090877-89-5) stands out as a versatile and valuable molecule with diverse applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.
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